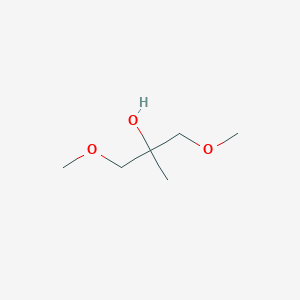

1-Methoxy-2-(methoxymethyl)propan-2-ol

Beschreibung

Eigenschaften

IUPAC Name |

1,3-dimethoxy-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-6(7,4-8-2)5-9-3/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOVNYFEUUJVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(methoxymethyl)propan-2-ol can be synthesized through the reaction of methanol with propylene oxide in the presence of a catalyst such as zinc-magnesium-aluminium (ZnMgAl). The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 1-Methoxy-2-(methoxymethyl)propan-2-ol involves large-scale reactors where methanol and propylene oxide are continuously fed into the system. The reaction is catalyzed by ZnMgAl, and the product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-2-(methoxymethyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

Substitution: Various nucleophiles such as halides, amines, or thiols, under appropriate conditions.

Major Products Formed:

Oxidation: Aldehydes, ketones.

Reduction: Alcohols.

Substitution: Compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1-Methoxy-2-(methoxymethyl)propan-2-ol serves as a critical component in multiple industrial processes:

Solvent Applications

This compound is widely used as a solvent in:

- Paints and Coatings : Acts as a solvent for paints, coatings, lacquers, and resins due to its ability to dissolve various organic compounds .

- Inks and Dyes : Utilized in printing inks and dye formulations, enhancing the flow and drying properties .

- Cosmetics : Commonly found in personal care products as a solvent for active ingredients and fragrances .

Chemical Intermediate

As a chemical intermediate, it plays a role in the synthesis of:

- Esters : Reacts with acids to form esters used as plasticizers .

- Aldehydes and Carboxylic Acids : Oxidizing agents convert it into aldehydes or carboxylic acids, which are important in various chemical syntheses .

Consumer Products

The compound is incorporated into several consumer products:

- Household Cleaners : Functions as a wetting agent and soil penetrant, improving cleaning efficiency .

- Adhesives : Used in food packaging adhesives and industrial adhesives due to its excellent bonding properties .

Environmental Impact and Safety

While 1-Methoxy-2-(methoxymethyl)propan-2-ol is considered safe for use in many applications, it is essential to handle it with care due to potential irritant effects on skin and mucous membranes. Proper safety precautions should be taken when using this compound in industrial settings.

Case Study 1: Solvent Efficiency in Paints

A study conducted on the use of 1-Methoxy-2-(methoxymethyl)propan-2-ol as a solvent in eco-friendly paint formulations demonstrated improved performance compared to traditional solvents. The findings indicated that the compound enhanced the drying time and finish quality while reducing volatile organic compounds (VOCs) emissions.

Case Study 2: Adhesive Formulations

Research on adhesive formulations revealed that incorporating 1-Methoxy-2-(methoxymethyl)propan-2-ol significantly improved adhesion properties. The study showed that the compound's unique chemical structure allowed for better interaction with substrates, resulting in stronger bonds.

Wirkmechanismus

The mechanism by which 1-Methoxy-2-(methoxymethyl)propan-2-ol exerts its effects is primarily through its interaction with various molecular targets. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its methoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing the behavior of the compound in different environments .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 1-Methoxy-2-(methoxymethyl)propan-2-ol and Analogues

Note: *Molecular weight discrepancy in requires validation.

Structural and Functional Differences

1-Methoxy-2-propanol (Propylene Glycol Monomethyl Ether): Simpler structure with a single methoxy group and hydroxyl group. Widely used as a solvent in coatings and cleaners due to low toxicity and high solubility . Less complex than the target compound, lacking the methoxymethyl substituent.

1-Methoxy-2-(quinolin-4-yl)propan-2-ol: Features a quinoline ring instead of a methoxymethyl group. Exhibits antitubercular activity (MIC 3.12 µg/mL), highlighting how aromatic substituents enhance bioactivity .

Indole-Based Propanolamines (): Complex structures with indole and phenoxy groups.

- Longer ether chains improve hydrophilicity and surfactant properties.

- Used in industrial formulations but may pose inhalation risks (e.g., H335 warnings) .

Biologische Aktivität

1-Methoxy-2-(methoxymethyl)propan-2-ol, commonly referred to as MMMP, is a compound that has garnered interest in various fields including pharmacology and toxicology. This article aims to explore its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

1-Methoxy-2-(methoxymethyl)propan-2-ol has the following chemical structure:

- Molecular Formula : C₅H₁₂O₃

- CAS Number : 1589-47-5

The compound is characterized by the presence of methoxy and methoxymethyl groups, which contribute to its solubility and reactivity.

The biological activity of MMMP is primarily attributed to its ability to interact with various biological targets. The methoxy groups can participate in hydrogen bonding, enhancing the compound's interaction with enzymes and receptors. This interaction can modulate enzymatic activity and influence various metabolic pathways.

Pharmacological Effects

Research indicates that MMMP exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that MMMP has potential antimicrobial properties. It may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

- Cytotoxicity : In vitro studies have shown that MMMP can induce cytotoxic effects in various cell lines. The mechanism behind this cytotoxicity is still under investigation but may involve oxidative stress pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of MMMP demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both bacterial strains, indicating moderate activity compared to standard antibiotics.

- Cytotoxicity Assessment : In a cytotoxicity assay using human liver carcinoma cells (HepG2), MMMP exhibited an IC50 value of 75 µg/mL. This suggests that while MMMP can induce cell death, it may also possess selective toxicity that warrants further exploration for potential therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Antimicrobial Activity | Cytotoxicity (IC50 µg/mL) |

|---|---|---|---|

| 1-Methoxy-2-(methoxymethyl)propan-2-ol | 1589-47-5 | Moderate | 75 |

| 2-Methoxypropanol | 1589-47-5 | Low | 150 |

| Propylene Glycol Monomethyl Ether | 107-51-7 | High | 50 |

Q & A

Basic: What are the recommended laboratory synthesis routes for 1-Methoxy-2-(methoxymethyl)propan-2-ol?

Methodological Answer:

The compound can be synthesized via etherification or alkylation reactions. A common approach involves reacting propan-2-ol derivatives with methoxymethyl halides in the presence of a base (e.g., NaOH) to facilitate nucleophilic substitution. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical, as steric hindrance from the methoxymethyl group may reduce yield . For similar glycol ethers, Williamson synthesis is frequently employed, requiring precise stoichiometric control to minimize byproducts .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

Based on GHS classifications, the compound poses risks of acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Researchers must:

- Use N95 masks , gloves, and eye protection to avoid inhalation or dermal contact .

- Work in a fume hood with adequate ventilation to prevent vapor accumulation .

- Store in airtight containers away from oxidizers and heat sources to mitigate decomposition risks .

- Implement emergency protocols for spills (e.g., absorbent materials, neutralization) and maintain access to eyewash stations .

Basic: Which analytical techniques are suitable for characterizing purity and structure?

Methodological Answer:

- GC-MS or HPLC : To quantify purity and detect volatile impurities .

- NMR Spectroscopy : For structural confirmation, particularly ¹H and ¹³C NMR to resolve signals from methoxy and hydroxyl groups .

- FT-IR : To identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹) .

- DSC/TGA : For thermal stability analysis, given the lack of published melting/boiling points .

Advanced: How can researchers address conflicting or missing physicochemical data (e.g., solubility, stability)?

Methodological Answer:

Discrepancies in reported data (e.g., missing LogPow or decomposition temperatures) require:

- Experimental validation : Conduct systematic studies using techniques like shake-flask assays for solubility and accelerated stability testing under controlled humidity/temperature .

- Computational modeling : Predict properties via tools like COSMO-RS or QSPR models to fill data gaps .

- Cross-referencing : Compare with structurally analogous compounds (e.g., 1-Methoxy-2-propanol) while accounting for substituent effects .

Advanced: How should conflicting toxicity data be resolved for risk assessment?

Methodological Answer:

Some safety data sheets lack full toxicological profiles (e.g., carcinogenicity or ecotoxicity). To resolve contradictions:

- Perform in vitro assays (e.g., Ames test for mutagenicity) .

- Review regulatory classifications (e.g., IARC, OSHA) for analogous compounds to infer hazards .

- Conduct dose-response studies in model organisms, prioritizing respiratory and dermal exposure pathways .

Advanced: What role does this compound play in multi-step synthetic pathways?

Methodological Answer:

The compound’s ether and hydroxyl groups make it a versatile intermediate:

- Pharmaceutical synthesis : As a chiral building block for β-blockers or anti-inflammatory agents, requiring enantiomeric resolution via chiral chromatography .

- Pesticide intermediates : For synthesizing herbicides like metolachlor, where methoxy groups enhance bioavailability .

- Polymer chemistry : As a chain-transfer agent in glycol-based polymers, with reaction kinetics monitored via GPC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.